molecular formula C23H47NO4 B12296517 tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate

tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate

Cat. No.: B12296517
M. Wt: 401.6 g/mol
InChI Key: MCEGFLZHNLEUFR-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate functional group, and a long aliphatic chain with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 1,3-dihydroxyoctadecan-2-yl moiety. One common approach is to use tert-butyl chloroformate as the carbamoylating agent, which reacts with the hydroxyl-containing precursor under basic conditions to form the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate .

Biology: In biological research, this compound can be used to study the interactions of carbamates with biological molecules. It may serve as a model compound for investigating the metabolism and toxicity of carbamates in living organisms .

Medicine: The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability .

Industry: In the industrial sector, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also be employed in the formulation of coatings, adhesives, and other materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The long aliphatic chain and hydroxyl groups may facilitate interactions with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate is unique due to its long aliphatic chain with two hydroxyl groups. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for hydrogen bonding. These properties can influence its interactions with biological molecules and its applications in various fields .

Properties

IUPAC Name

tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h20-21,25-26H,5-19H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGFLZHNLEUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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